m-PEG6-Ms

Vue d'ensemble

Description

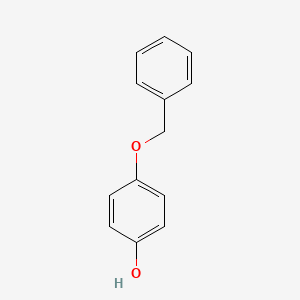

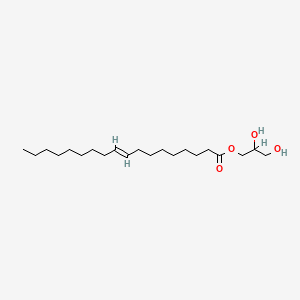

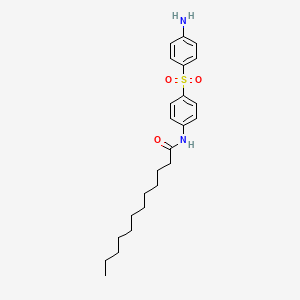

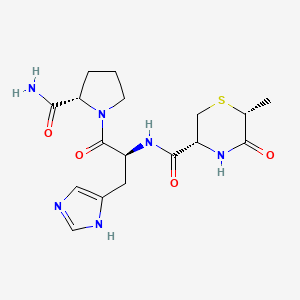

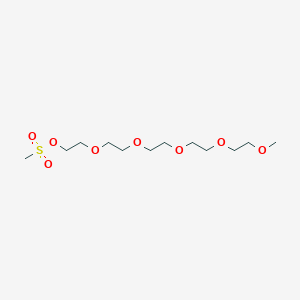

M-PEG6-Ms is a PEG-based PROTAC linker . It contains a mesyl group, which is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

M-PEG6-Ms can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of m-PEG6-Ms is 374.45 . Its chemical formula is C14H30O9S . The SMILES representation is COCCOCCOCCOCCOCCOCCOS©(=O)=O .Chemical Reactions Analysis

The mesyl group in m-PEG6-Ms is a good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The hydrophilic PEG spacer in m-PEG6-Ms increases its solubility in aqueous media . The water solubility properties of the PEG chain are enhanced with longer PEG chains .Applications De Recherche Scientifique

Biocompatibility and Toxicity

A study on the biocompatibility of magnetic mesoporous silica nanoparticles (M-MSNs), which can be functionally similar to m-PEG6-Ms, highlighted their promising role in drug delivery. The research compared the toxicity of pristine, pegylated (PEG), and lipid-coated M-MSNs in human HepaRG cells. Pegylated M-MSNs demonstrated slower cellular uptake and minimal toxicity, suggesting their biocompatibility and potential as safe nanocarriers for therapeutic delivery (Pisani et al., 2017).

Targeted Cancer Therapy

Another study introduced folic acid-conjugated polydopamine-modified mesoporous silica nanoparticles (MSNs) for targeted cancer therapy. These nanoparticles, incorporating PEG (similar to m-PEG6-Ms functionalities), showed pH-sensitive drug release, enhanced targeting efficiency, and superior anticancer efficacy in cervical cancer treatment, demonstrating their potential as carriers for targeted therapy (Cheng et al., 2017).

Enhancing Therapeutic Efficacy

Research on PEGylated adenosine deaminase in experimental autoimmune encephalitis, a model for multiple sclerosis, showed that PEGylation could prevent immune cell migration and infiltration into the brain. This study underscores the therapeutic potential of PEGylated compounds in modulating immune responses and treating neuroinflammatory diseases (Kim et al., 2013).

Drug Delivery Systems

A multifunctional approach was used to develop mesoporous silica nanoparticles coated with ultra-pH-sensitive gatekeepers and PEG for drug delivery. These nanoparticles exhibited enhanced dispersity, high drug loading capacity, and pH-triggered targeting, making them promising candidates for tumor therapy (Chen et al., 2016).

Immunotherapy for Colon Cancer

A study explored an immunotherapy approach using nanoparticles composed of innate immune activator Astragaloside III and photodynamic therapy reagent for colon cancer treatment. This study highlighted the nanoparticles' ability to activate NK cells, inhibit tumor cell proliferation, and enhance the cytotoxicity of natural killer and CD8+ T cells, offering a new strategy for colon cancer treatment (Wu et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O8S/c1-15-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(2,13)14/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZXGFFADYUCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG6-Ms | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.